6-Nitrobenzo[d]thiazole-2-carboxylic acid
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Overview
Description
6-Nitrobenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a nitro group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
The synthesis of 6-Nitrobenzo[d]thiazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-nitroaniline with potassium thiocyanate in the presence of bromine and acetic acid . This reaction forms 6-nitrobenzo[d]thiazol-2-amine, which can then be oxidized to the carboxylic acid derivative. Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
6-Nitrobenzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides and esters.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and acyl chlorides or anhydrides for condensation reactions. Major products formed from these reactions include 6-aminobenzo[d]thiazole-2-carboxylic acid and various amide derivatives .
Scientific Research Applications
6-Nitrobenzo[d]thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Derivatives of this compound have shown potential as anti-tubercular, anti-tumor, and antimicrobial agents
Industry: It is used in the production of dyes and as a precursor for various pharmaceuticals.
Mechanism of Action
The biological activity of 6-Nitrobenzo[d]thiazole-2-carboxylic acid is primarily due to its ability to interact with specific molecular targets. For instance, its anti-tubercular activity is attributed to the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
6-Nitrobenzo[d]thiazole-2-carboxylic acid can be compared with other benzothiazole derivatives such as:
2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of a carboxylic acid group.
Benzothiazole-6-carboxylic acid: Lacks the nitro group, which significantly alters its biological activity.
2-Methyl-4-nitrobenzothiazole: Contains a methyl group at the 2-position instead of a carboxylic acid group
The presence of both the nitro and carboxylic acid groups in this compound makes it unique, providing a combination of electronic and steric effects that influence its reactivity and biological activity.
Properties
IUPAC Name |
6-nitro-1,3-benzothiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXVPVVGWNZWOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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